molecular formula C19H15FO5 B3005286 Ethyl 5-((2-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate CAS No. 637748-97-1

Ethyl 5-((2-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate

Cat. No.: B3005286
CAS No.: 637748-97-1
M. Wt: 342.322
InChI Key: KVGNRVPJRKOQKW-UHFFFAOYSA-N
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Description

Ethyl 5-((2-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate is a benzofuran derivative featuring:

  • Ethyl ester at position 3.
  • Methyl group at position 2.
  • 2-Fluorobenzoyloxy substituent at position 5.

Its molecular formula is C${19}$H${15}$FO$_{5}$, with a molecular weight of 354.33 g/mol. Ortho-fluorine substitution may also influence steric hindrance and molecular conformation .

Properties

IUPAC Name

ethyl 5-(2-fluorobenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FO5/c1-3-23-19(22)17-11(2)24-16-9-8-12(10-14(16)17)25-18(21)13-6-4-5-7-15(13)20/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGNRVPJRKOQKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-((2-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate typically involves the esterification of 5-hydroxy-2-methylbenzofuran-3-carboxylic acid with 2-fluorobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-((2-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

Ethyl 5-((2-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Research into its potential therapeutic effects includes studies on its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-((2-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares key structural features and molecular properties of the target compound with its analogs:

Compound Name Substituent at Position 5 Substituent at Position 2 Ester Group Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl 5-((2-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate 2-Fluorobenzoyloxy Methyl Ethyl C${19}$H${15}$FO$_{5}$ 354.33 Ortho-fluorine; electron-withdrawing benzoyloxy group
Ethyl 5-[(4-fluorobenzyl)oxy]-2-methylbenzofuran-3-carboxylate 4-Fluorobenzyloxy Methyl Ethyl C${19}$H${17}$FO$_{4}$ 328.34 Ether linkage; para-fluorine; reduced steric bulk
Ethyl 2-methyl-5-[2-(pentafluorophenoxy)acetoxy]benzofuran-3-carboxylate Pentafluorophenoxy acetyloxy Methyl Ethyl C${20}$H${13}$F${5}$O${6}$ 468.31 Five fluorines; acetyloxy spacer; high lipophilicity
Ethyl 5-{2-[2-(4-methylbenzoyl)hydrazino]-2-oxoethoxy}-2-phenylbenzofuran-3-carboxylate Hydrazinyl-linked 4-methylbenzoyl Phenyl Ethyl C${28}$H${25}$N${2}$O${6}$ 485.51 Hydrazine group; phenyl at C2; hydrogen-bonding potential
Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-phenylbenzofuran-3-carboxylate Bromo and 4-fluorophenyl-oxoethoxy Phenyl Ethyl C${25}$H${18}$BrFO$_{5}$ 517.26 Bromine substituent; ketone group; increased steric bulk
2-Methoxyethyl 5-[(4-fluorobenzyl)oxy]-2-methylbenzofuran-3-carboxylate 4-Fluorobenzyloxy Methyl 2-Methoxyethyl C${21}$H${21}$FO$_{5}$ 372.39 Polar methoxyethyl ester; improved solubility
Ethyl 5-((3-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate 3-Methoxybenzoyloxy Methyl Ethyl C${20}$H${18}$O$_{6}$ 354.35 Methoxy donor group; meta-substitution

Impact of Substituents on Physicochemical Properties

Electron-Withdrawing vs. In contrast, the 3-methoxybenzoyloxy group () donates electrons via its methoxy substituent, altering reactivity . Pentafluorophenoxy acetyloxy () introduces extreme electron withdrawal, likely reducing solubility but increasing metabolic stability .

Ortho-fluorine (target compound) may create steric hindrance compared to para-substituted analogs () .

Ester Group Modifications :

  • 2-Methoxyethyl ester () enhances polarity and aqueous solubility compared to ethyl esters, critical for pharmacokinetics .

Functional Group Diversity :

  • Hydrazine () introduces hydrogen-bonding capability and reactivity, enabling further derivatization .
  • Bromine () adds molecular weight and polarizability, influencing crystallinity and intermolecular interactions .

Crystallographic and Structural Insights

  • Crystal Packing: Compounds like Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate (–9) exhibit triclinic crystal systems (space group P1), with weak C–H⋯O interactions influencing lattice stability. Similar methods (e.g., SHELX software ) are used for structural determination across analogs.
  • Bond Lengths/Angles : Substituents like fluorine or bromine alter bond parameters. For example, C–F bonds (~1.35 Å) are shorter than C–H (~1.09 Å), affecting molecular geometry .

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